molecular formula C18H17N3O6S B2872328 1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-14-4

1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2872328
CAS No.: 873811-14-4
M. Wt: 403.41
InChI Key: GNJYLGZWPQCFLP-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienoimidazolone class, characterized by a bicyclic core fused with a thiophene ring and an imidazolone moiety. Key structural features include:

  • Substituents: A 3-methoxyphenyl group (electron-donating) at position 1 and a 4-nitrophenyl group (electron-withdrawing) at position 2.
  • Sulfone group: The 5,5-dioxide modification enhances polarity and stability compared to non-oxidized thiophene derivatives.
  • Molecular formula: Likely C₁₉H₁₇N₃O₆S (exact mass dependent on isomerism), with a molar mass of ~431.42 g/mol.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-27-15-4-2-3-14(9-15)20-17-11-28(25,26)10-16(17)19(18(20)22)12-5-7-13(8-6-12)21(23)24/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYLGZWPQCFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-methoxyphenyl, 4-nitrophenyl C₁₉H₁₇N₃O₆S ~431.42 High polarity (nitro), moderate lipophilicity (methoxy)
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-fluorophenyl, 4-fluorophenyl C₁₈H₁₄F₂N₂O₃S 392.38 Increased lipophilicity (fluorine), reduced electronic contrast
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-methylphenyl, 4-methylphenyl C₁₉H₂₀N₂O₃S 356.44 High hydrophobicity (methyl groups), lower reactivity
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-ethoxyphenyl, phenyl C₁₉H₂₀N₂O₄S 396.44 Moderate polarity (ethoxy), steric hindrance at para position
Key Observations:
  • Electronic Effects : The target compound’s nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution, while the methoxy group stabilizes adjacent aromatic protons via resonance .
  • Solubility : The sulfone group improves aqueous solubility compared to analogs with methyl or fluorine substituents .
  • Thermal Stability : Methyl-substituted analogs (e.g., ) exhibit higher predicted boiling points (~581°C) due to increased van der Waals interactions.

Spectroscopic Characterization

  • IR Spectroscopy: Target compound: Expected peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1250 cm⁻¹ (C-O of methoxy) . Fluorinated analog : Strong C-F stretches at ~1100 cm⁻¹.
  • ¹H-NMR :
    • Target compound: Aromatic protons near nitro group deshielded (δ ~8.0–8.5 ppm), methoxy protons as a singlet at δ ~3.8 ppm .
    • Methyl-substituted analog : Methyl groups resonate at δ ~2.3–2.5 ppm.

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